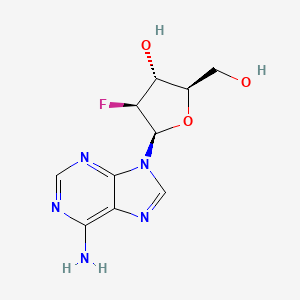
9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine
説明
9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine is a metabolically stable cytotoxic analogue of 2’-deoxyguanosine . It is a novel deoxyadenosine analog that is resistant to phosphorolytic cleavage and deamination .
Synthesis Analysis
The synthesis of 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine was accomplished via the condensation of 2,6-dichloropurine with 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose as a key chemical step . The target compound was found to be stable to purine nucleoside phosphorylase cleavage .Molecular Structure Analysis
The PSEUROT analysis of N9-betaD-arabinosides manifested slight preference for the S rotamer (64%) for the former, and an equal population of the N and S rotamers for the latter .Chemical Reactions Analysis
The compound exhibited significant cytotoxicity against a variety of human tumor cell lines . More importantly, the compound showed selectivity in vivo, with excellent activity being demonstrated against human colon and renal tumors .Physical And Chemical Properties Analysis
The location of the fluorine atom in the β-orientation of the carbohydrate moiety increases their metabolic stability to degradation by purine nucleoside phosphorylase, provides chemical stability of the glycosidic bond under acidic conditions .科学的研究の応用
Imaging T-Cell Activation with PET
This compound has been used to synthesize 2′-Deoxy-2′-[18F]Fluoro-9-β-D-Arabinofuranosylguanine ([18F]F-AraG) , a novel agent for imaging T-cell activation using Positron Emission Tomography (PET) . The ability to visualize T-cell activation is crucial in understanding immune responses and could aid in the diagnosis and treatment of immune-related disorders.
Antiviral Agent
The fluorinated purine derivatives, including this compound, have shown strong bioactive properties and have been reported as potent antiviral agents . Their use could be pivotal in the development of new treatments for viral infections.
Inhibitory Activity Against HIV-1
Some 2′-β-fluoropurines dideoxynucleosides, which include analogs of this compound, have demonstrated potent inhibitory activities against the HIV-1 virus . This opens up possibilities for new therapeutic approaches in the fight against HIV/AIDS.
Selective T-Cell Toxicity
9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine: exhibits selective toxicity towards T-cells, which is significant in the treatment of T-cell lymphoblastic disease . This specificity could lead to targeted therapies with fewer side effects.
Inhibition of Ribonucleotide Reductase and DNA Polymerases
The compound’s triphosphate form has been shown to inhibit human ribonucleotide reductase and DNA polymerases . This is particularly relevant in cancer research, where inhibition of these enzymes can disrupt the proliferation of cancer cells.
Antitumor Activity
Research has indicated that this compound has antitumor activity, particularly by inhibiting DNA synthesis through the inhibition of DNA polymerase α and ribonucleotide reductase . This suggests its potential use in developing chemotherapeutic agents.
作用機序
Target of Action
The primary targets of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine are DNA polymerase α and ribonucleotide reductase . These enzymes play a crucial role in DNA synthesis and replication. DNA polymerase α is responsible for initiating DNA replication, while ribonucleotide reductase is involved in the production of deoxyribonucleotides, which are the building blocks of DNA .
Mode of Action
9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine interacts with its targets by inhibiting their function. It inhibits DNA polymerase α and ribonucleotide reductase, thereby disrupting DNA synthesis . The compound’s triphosphate form, Cl-F-ara-ATP, is a potent inhibitor of DNA polymerase α . The inhibition of DNA polymerase α is competitive with respect to dATP .
Biochemical Pathways
The inhibition of DNA polymerase α and ribonucleotide reductase by 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine affects the DNA synthesis pathway . This results in a decrease in the pools of deoxyribonucleoside triphosphates (dATP, dCTP, and dGTP), which are essential for DNA synthesis .
Pharmacokinetics
The pharmacokinetics of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine involves its metabolism to the monophosphate form by the enzyme deoxycytidine kinase . The compound’s mono-, di-, and triphosphates accumulate in cells, with the monophosphate being its major metabolite . After washing cells into drug-free medium, the elimination of each 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine nucleotide is nonlinear with a prolonged terminal phase .
Result of Action
The result of the action of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine is the inhibition of DNA synthesis, leading to cell growth inhibition . For instance, only 5 nM of the compound inhibited K562 cell growth by 50% after 72 hours of continuous incubation . The compound’s monophosphate form, Cl-F-ara-AMP, is incorporated into DNA, and this incorporation is critical for its cytotoxicity .
Action Environment
The action of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine can be influenced by environmental factors such as the presence of natural nucleosides. Competition studies with natural nucleosides suggest that deoxycytidine kinase is the enzyme responsible for the metabolism of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine to the monophosphate
将来の方向性
特性
IUPAC Name |
(2R,3R,4S,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5+,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYYPTJWJBEXBC-GQTRHBFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine | |
Synthesis routes and methods
Procedure details










Q & A
Q1: What is the mechanism of action of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine?
A: 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine, often abbreviated as Cl-F-ara-A in the provided research, is a deoxyadenosine analogue. This compound exhibits its cytotoxic effects primarily through incorporation into DNA and inhibition of ribonucleotide reductase , .
Q2: How does the structure of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine relate to its activity?
A: The fluorine atom at the 2’ position in the arabino configuration plays a significant role in its activity. Research comparing Cl-F-ara-A with its ribo-configured counterparts, 2-chloro-9-(2-deoxy-2-fluoro-beta-d-ribofuranosyl)adenine and 2-chloro-9-(2-deoxy-2,2-difluoro-beta-d-ribofuranosyl)adenine, revealed that Cl-F-ara-A demonstrated superior potency in inhibiting CEM cell growth , . This difference in activity was attributed to the more potent inhibition of ribonucleotide reductase by the arabino-configured Cl-F-ara-A.
Q3: What is the metabolic pathway of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine within cells?
A: Cl-F-ara-A enters cells and undergoes phosphorylation by deoxycytidine kinase to form its monophosphate, Cl-F-ara-AMP . Subsequent phosphorylation steps lead to the formation of the diphosphate and ultimately the active triphosphate metabolite, Cl-F-ara-ATP.
Q4: What are the potential applications of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine?
A: Given its potent cytotoxic activity, primarily through the inhibition of DNA synthesis and ribonucleotide reductase, Cl-F-ara-A has been investigated as a potential antitumor agent , .
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

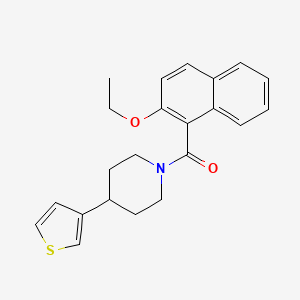
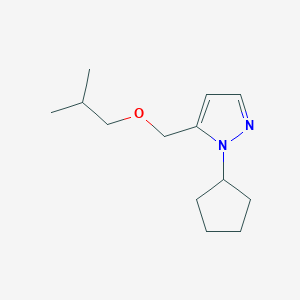

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate](/img/structure/B2363761.png)
![1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2363765.png)
![N-Methyl-N-[2-oxo-2-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propylamino]ethyl]prop-2-enamide](/img/structure/B2363766.png)
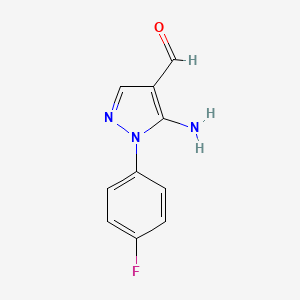
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2363768.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2363769.png)


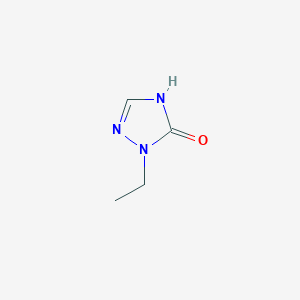
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2363775.png)
![ethyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2363776.png)